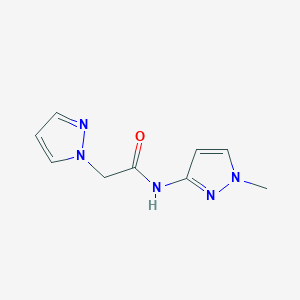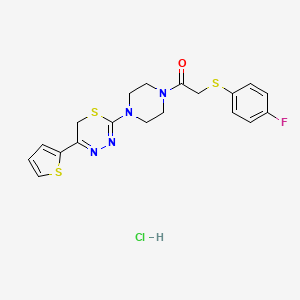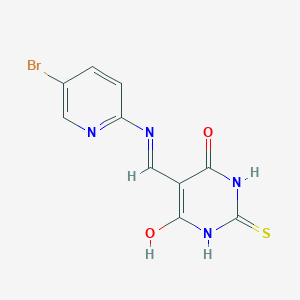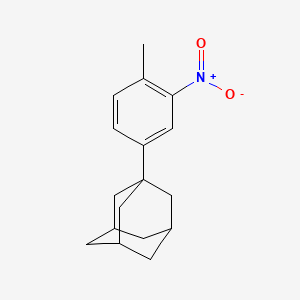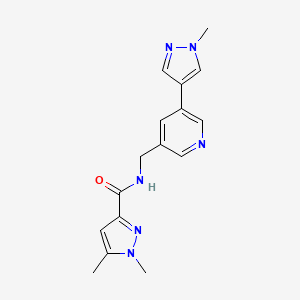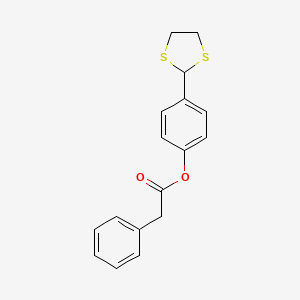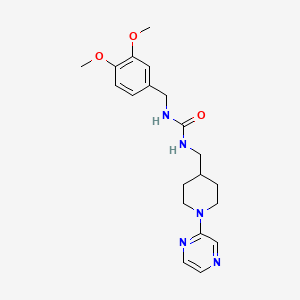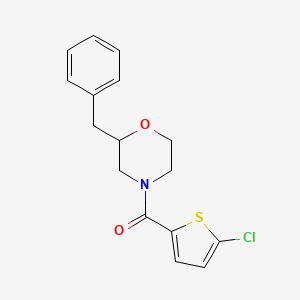![molecular formula C9H15N3O B2583801 [2-(1-methyl-1H-pyrazol-4-yl)oxolan-3-yl]methanamine CAS No. 1423034-27-8](/img/structure/B2583801.png)
[2-(1-methyl-1H-pyrazol-4-yl)oxolan-3-yl]methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-(1-methyl-1H-pyrazol-4-yl)oxolan-3-yl]methanamine, also known as MPOMA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
[2-(1-methyl-1H-pyrazol-4-yl)oxolan-3-yl]methanamine has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, [2-(1-methyl-1H-pyrazol-4-yl)oxolan-3-yl]methanamine has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics. In addition, [2-(1-methyl-1H-pyrazol-4-yl)oxolan-3-yl]methanamine has been studied for its potential use as a drug delivery system due to its ability to form stable complexes with various drugs.
In materials science, [2-(1-methyl-1H-pyrazol-4-yl)oxolan-3-yl]methanamine has been studied for its potential use as a building block for the synthesis of new materials. Its unique structure and properties make it a promising candidate for the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of [2-(1-methyl-1H-pyrazol-4-yl)oxolan-3-yl]methanamine is not fully understood, but it is believed to involve the formation of stable complexes with various compounds, including drugs and enzymes. These complexes may alter the activity of the compounds, leading to changes in their biological activity.
Biochemical and Physiological Effects
[2-(1-methyl-1H-pyrazol-4-yl)oxolan-3-yl]methanamine has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics. In addition, [2-(1-methyl-1H-pyrazol-4-yl)oxolan-3-yl]methanamine has been studied for its potential use as a drug delivery system due to its ability to form stable complexes with various drugs. These complexes may alter the activity of the drugs, leading to changes in their biological activity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using [2-(1-methyl-1H-pyrazol-4-yl)oxolan-3-yl]methanamine in lab experiments is its high purity and yield. This makes it a suitable compound for scientific research. However, one of the limitations of using [2-(1-methyl-1H-pyrazol-4-yl)oxolan-3-yl]methanamine is its limited solubility in water, which may make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on [2-(1-methyl-1H-pyrazol-4-yl)oxolan-3-yl]methanamine. One area of research is the development of new antibiotics based on the antibacterial and antifungal properties of [2-(1-methyl-1H-pyrazol-4-yl)oxolan-3-yl]methanamine. Another area of research is the development of new drug delivery systems based on the ability of [2-(1-methyl-1H-pyrazol-4-yl)oxolan-3-yl]methanamine to form stable complexes with various drugs. In addition, the use of [2-(1-methyl-1H-pyrazol-4-yl)oxolan-3-yl]methanamine as a building block for the synthesis of new materials is an area of research that has the potential to lead to the development of new materials with specific properties.
Synthesemethoden
The synthesis of [2-(1-methyl-1H-pyrazol-4-yl)oxolan-3-yl]methanamine involves the reaction between 2-(1-methyl-1H-pyrazol-4-yl)oxirane and methylamine. This reaction results in the formation of [2-(1-methyl-1H-pyrazol-4-yl)oxolan-3-yl]methanamine as a white solid. The synthesis of [2-(1-methyl-1H-pyrazol-4-yl)oxolan-3-yl]methanamine has been optimized to yield high purity and yield, making it a suitable compound for scientific research.
Eigenschaften
IUPAC Name |
[2-(1-methylpyrazol-4-yl)oxolan-3-yl]methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O/c1-12-6-8(5-11-12)9-7(4-10)2-3-13-9/h5-7,9H,2-4,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSDDZDZDSASPHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2C(CCO2)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(1-methyl-1H-pyrazol-4-yl)oxolan-3-yl]methanamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


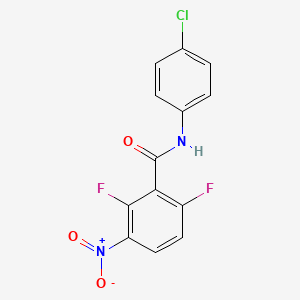
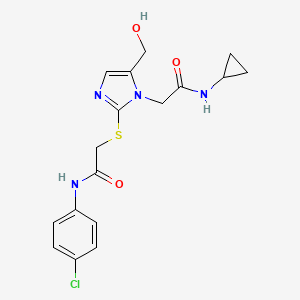

![N-[(1-aminocycloheptyl)methyl]-2-(4-fluorophenyl)cyclopropane-1-carboxamide hydrochloride](/img/structure/B2583725.png)
